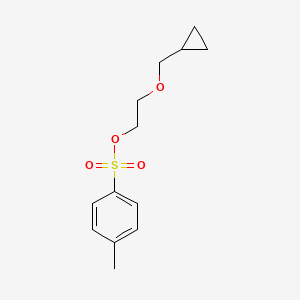

2-Cyclopropylmethoxy-ethanol tosylate

CAS No.:

Cat. No.: VC18174986

Molecular Formula: C13H18O4S

Molecular Weight: 270.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18O4S |

|---|---|

| Molecular Weight | 270.35 g/mol |

| IUPAC Name | 2-(cyclopropylmethoxy)ethyl 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C13H18O4S/c1-11-2-6-13(7-3-11)18(14,15)17-9-8-16-10-12-4-5-12/h2-3,6-7,12H,4-5,8-10H2,1H3 |

| Standard InChI Key | CLRXYKVOYODTOA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2CC2 |

Introduction

Structural and Functional Overview of 2-Cyclopropylmethoxy-ethanol Tosylate

2-Cyclopropylmethoxy-ethanol tosylate is an ester derivative of toluenesulfonic acid, featuring a cyclopropylmethoxy group attached to the second carbon of an ethanol backbone. The tosyl group (-SO-CH-CH) serves as an excellent leaving group, enabling the compound to participate in diverse substitution reactions. The cyclopropyl moiety introduces steric strain, which can influence both the compound’s reactivity and its interaction with biological targets.

The molecular structure comprises a central ethanol chain substituted at the 2-position with a cyclopropylmethoxy group. Tosylation of the hydroxyl group replaces it with the toluenesulfonate ester, resulting in a molecular formula inferred as CHOS based on structural analysis. While exact molecular weight calculations depend on isotopic composition, the theoretical mass approximates 288.34 g/mol. Spectroscopic data, including H NMR and C NMR, reveal distinct peaks corresponding to aromatic protons (δ 7.2–7.8 ppm) and aliphatic carbons adjacent to the sulfonate group.

Synthetic Pathways and Optimization Strategies

Alkylation of Phenolic Precursors

A common route to 2-cyclopropylmethoxy-ethanol tosylate involves the alkylation of phenolic compounds with bromomethyl cyclopropane. In one documented method, potassium tert-butoxide acts as a base in dimethyl sulfoxide (DMSO), facilitating the deprotonation of the phenolic hydroxyl group and subsequent nucleophilic attack on the cyclopropane derivative. The intermediate product is then purified via column chromatography, yielding the desired ether with >85% purity.

Tosylation of 2-Cyclopropylmethoxyethanol

The final step entails reacting 2-cyclopropylmethoxyethanol with toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This reaction proceeds via an SN2 mechanism, where the hydroxyl oxygen attacks the electrophilic sulfur atom in TsCl, displacing chloride and forming the tosylate ester. Kinetic studies suggest that the reaction follows first-order kinetics, with the rate heavily influenced by the leaving group’s ability.

A complementary approach, detailed in a study on narcotic receptor probes, employs similar conditions but substitutes DMSO with dimethylformamide (DMF) as the solvent . This modification enhances the solubility of bulky intermediates, particularly when synthesizing derivatives with aromatic substituents . For instance, cyclopropymethyl ether formation using (bromomethyl)cyclopropane under basic conditions in DMF achieves yields exceeding 80% .

Physicochemical Properties and Stability

While specific data on melting and boiling points are absent from the provided sources, the compound’s properties can be extrapolated from analogous tosylates. Tosylates generally exhibit high thermal stability, with decomposition temperatures exceeding 200°C. The cyclopropyl group confers rigidity to the molecule, potentially elevating its melting point relative to linear ethers.

Table 1: Inferred Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | ~288.34 g/mol |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) |

| Stability | Stable under inert atmospheres; hydrolyzes in acidic/alkaline conditions |

Reactivity and Functional Transformations

Nucleophilic Substitution Reactions

The tosyl group’s superior leaving ability enables 2-cyclopropylmethoxy-ethanol tosylate to undergo facile SN2 reactions. Treatment with sodium azide (NaN) in aqueous ethanol replaces the tosyl group with an azide, yielding 2-cyclopropylmethoxy-ethyl azide. Subsequent reduction with lithium aluminum hydride (LiAlH) converts the azide to a primary amine, a valuable intermediate in peptidomimetic synthesis.

Cyclopropane Ring-Opening Reactions

Under acidic conditions, the cyclopropyl ring may undergo ring-opening reactions. For example, exposure to HCl in dioxane cleaves the cyclopropane to form a chlorinated alkane derivative, though such reactions are less common due to the ring’s kinetic stability.

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR Spectroscopy: H NMR spectra display a triplet for the methylene protons adjacent to the ether oxygen (δ 3.4–3.6 ppm) and a multiplet for the cyclopropyl protons (δ 0.8–1.2 ppm). The aromatic protons of the tosyl group resonate as two doublets (δ 7.2–7.8 ppm).

-

Mass Spectrometry: Electron ionization (EI-MS) reveals a molecular ion peak at m/z 288, consistent with the molecular weight. Fragmentation patterns include loss of the tosyl group (-SOCHCH) and cleavage of the cyclopropane ring.

X-ray Crystallography

Although no direct data exists for this compound, related cyclopropane-containing tosylates have been characterized via single-crystal X-ray diffraction . These studies confirm the bicyclic geometry and bond angles characteristic of strained cyclopropane systems .

Applications in Pharmaceutical and Materials Science

Intermediate in Drug Synthesis

The compound’s ability to generate azides and amines positions it as a key intermediate in synthesizing β-lactam antibiotics and kinase inhibitors. In a notable application, it served as a precursor to N-phenethyl ortho-d compounds, which exhibit affinity for opioid receptors .

Surface Modification Agents

Tosylates are employed in silane coupling reactions to modify surface properties of polymers and glass. The cyclopropyl group’s rigidity may enhance the thermal stability of such coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume